molecular formula C13H18O4 B8518496 Ethyl [2-(benzyloxy)ethoxy]acetate CAS No. 62005-04-3

Ethyl [2-(benzyloxy)ethoxy]acetate

Cat. No. B8518496
Key on ui cas rn: 62005-04-3
M. Wt: 238.28 g/mol
InChI Key: VFNKONPSWSBHQI-UHFFFAOYSA-N
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Patent
US05834454

Procedure details

A mixture of ethyl (2-benzyloxyethoxy)acetate (0.50 g, 1.88 mmol), 10% palladium-carbon (0.05 g) and methanol (10 ml) was stirred under a hydrogen atmosphere at room temperature for 5 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to obtain 0.29 g of ethyl (2-hydroxyethoxy)acetate as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])C1C=CC=CC=1>[C].[Pd].CO>[OH:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCOCC(=O)OCC
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCOCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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